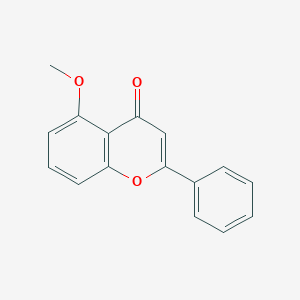

5-Methoxyflavone

Vue d'ensemble

Description

5-méthoxy-2-phénylchromène-4-one: . Il s'agit d'un composé de faible poids moléculaire associé à une grande variété d'activités biologiques.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de la 5-méthoxy-2-phénylchromène-4-one implique généralement la cyclisation de précurseurs appropriés dans des conditions spécifiques. Une méthode courante implique l'utilisation de dérivés de 2-hydroxyacetophénone et de benzaldéhyde, qui subissent une cyclisation en présence d'une base telle que l'hydroxyde de sodium ou l'hydroxyde de potassium . La réaction est généralement réalisée dans un solvant organique comme l'éthanol ou le méthanol à des températures élevées.

Méthodes de production industrielle : La production industrielle de la 5-méthoxy-2-phénylchromène-4-one peut impliquer des voies de synthèse similaires mais à plus grande échelle. Le processus est optimisé pour des rendements et une pureté plus élevés, impliquant souvent plusieurs étapes de purification telles que la recristallisation ou la chromatographie .

Analyse Des Réactions Chimiques

Types de réactions : La 5-méthoxy-2-phénylchromène-4-one subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des quinones correspondantes ou d'autres dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir le composé en dérivés dihydro.

Substitution : Des réactions de substitution électrophile et nucléophile peuvent se produire sur le cycle aromatique ou la partie chroménone.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure d'aluminium et de lithium sont utilisés.

Substitution : Des réactifs comme les halogènes, les agents nitrants ou les agents sulfonants sont utilisés en conditions acides ou basiques.

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des quinones, tandis que la réduction peut produire des dérivés dihydro .

4. Applications de la recherche scientifique

Chimie : La 5-méthoxy-2-phénylchromène-4-one est utilisée comme brique de base dans la synthèse de divers composés organiques. Sa structure unique en fait un intermédiaire précieux en synthèse organique .

Biologie : En recherche biologique, ce composé est étudié pour son potentiel en tant qu'antioxydant et anti-inflammatoire. Il s'est montré prometteur pour protéger les cellules du stress oxydatif et réduire l'inflammation .

Médecine : Les propriétés anticancéreuses du composé sont d'un intérêt particulier en recherche médicale. Des études ont montré qu'il pouvait inhiber la croissance de certaines cellules cancéreuses, ce qui en fait un candidat potentiel pour le développement de médicaments anticancéreux .

Industrie : Dans le secteur industriel, la 5-méthoxy-2-phénylchromène-4-one est utilisée dans la formulation de cosmétiques et de produits de soins de la peau en raison de ses propriétés antioxydantes. Elle contribue à améliorer la texture de la peau et à réduire les signes du vieillissement .

5. Mécanisme d'action

Le mécanisme d'action de la 5-méthoxy-2-phénylchromène-4-one implique son interaction avec diverses cibles moléculaires et voies. Elle exerce ses effets principalement par le biais de :

Activité antioxydante : Le composé piège les radicaux libres et les espèces réactives de l'oxygène, protégeant ainsi les cellules des dommages oxydatifs.

Activité anti-inflammatoire : Elle inhibe la production de cytokines et d'enzymes pro-inflammatoires, réduisant l'inflammation.

Activité anticancéreuse : Le composé induit l'apoptose (mort cellulaire programmée) dans les cellules cancéreuses en modulant les voies de signalisation telles que la voie du facteur nucléaire kappa B (NF-κB).

Applications De Recherche Scientifique

Neuroprotective Effects

Mechanism of Action

5-Methoxyflavone has been identified as a potent inhibitor of DNA polymerase-beta, which plays a critical role in neuronal DNA replication. This inhibition is significant in the context of neurodegenerative diseases such as Alzheimer's disease (AD) and Parkinson's disease (PD). The reactivation of the cell cycle in postmitotic neurons leads to neurodegeneration, and this compound's ability to inhibit this process positions it as a promising candidate for neuroprotective therapies.

Key Findings

- A study demonstrated that this compound reduced the number of S-phase neurons and subsequent apoptotic death triggered by beta-amyloid, a hallmark of Alzheimer's pathology. This suggests that this compound can halt neurodegeneration through specific molecular mechanisms rather than general antioxidant effects .

- In vivo studies using PET/CT imaging showed that 5-[11C]methoxyflavone effectively penetrated the blood-brain barrier, indicating its potential for targeted delivery in treating neurological disorders .

Anxiolytic Properties

Research Insights

Recent investigations have revealed that this compound exhibits anxiolytic-like activity. In animal models, it was shown to increase open-arm entries and time spent in light compartments during anxiety tests, suggesting a reduction in anxiety-like behaviors.

Mechanisms Involved

- The anxiolytic effects are believed to involve GABAergic and serotonergic systems. Antagonists of these receptors significantly attenuated the effects of this compound, highlighting its interaction with these neurotransmitter systems .

Anticancer Potential

Cytotoxicity Studies

This compound has been evaluated for its cytotoxic and anti-proliferative activities against various cancer cell lines. It was found to exhibit significant activity against leukemic HL60 cells, with an IC50 value indicating its effectiveness .

Structure-Activity Relationship

Research on methoxylated flavones, including this compound, has shown that specific structural modifications enhance their anticancer properties. The presence of methoxyl groups correlates with increased antiproliferative activity compared to their hydroxylated counterparts .

Summary of Applications

Mécanisme D'action

The mechanism of action of 5-methoxy-2-phenylchromen-4-one involves its interaction with various molecular targets and pathways. It exerts its effects primarily through:

Antioxidant Activity: The compound scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

Anticancer Activity: The compound induces apoptosis (programmed cell death) in cancer cells by modulating signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway.

Comparaison Avec Des Composés Similaires

Composés similaires :

5-hydroxy-2-phénylchromène-4-one : Ce composé possède un groupe hydroxyle au lieu d'un groupe méthoxy en position 5.

7-hydroxy-5-méthoxy-2-phénylchromène-4-one : Ce composé possède un groupe hydroxyle supplémentaire en position 7, ce qui peut influencer sa réactivité chimique et ses propriétés biologiques.

5,7-diméthoxy-2-phénylchromène-4-one : Ce composé possède des groupes méthoxy aux positions 5 et 7, ce qui peut améliorer son activité antioxydante.

Unicité : La 5-méthoxy-2-phénylchromène-4-one est unique en raison de son motif de substitution spécifique, qui influence sa réactivité chimique et ses activités biologiques. La présence du groupe méthoxy en position 5 contribue à ses propriétés pharmacologiques distinctes, ce qui en fait un composé précieux pour la recherche et les applications industrielles .

Activité Biologique

5-Methoxyflavone (5-MF), a methoxylated flavonoid, has garnered attention for its diverse biological activities, particularly in the fields of cancer treatment, neuroprotection, and anti-inflammatory responses. This article provides a comprehensive overview of the biological activity of 5-MF, supported by research findings, case studies, and data tables.

5-MF is characterized by its methoxy group, which enhances its bioavailability and metabolic stability compared to unmethylated flavones. This modification allows for improved transport across cellular membranes and higher efficacy in various biological systems . The compound has been shown to activate AMPKα, which plays a crucial role in cellular energy homeostasis and inflammation regulation .

1. Anticancer Properties

5-MF exhibits significant anticancer activity through multiple mechanisms:

- Inhibition of DNA Polymerase Beta : Research indicates that 5-MF can inhibit DNA polymerase beta, a key enzyme involved in DNA repair processes. This inhibition can lead to increased sensitivity of cancer cells to chemotherapeutic agents .

- Chemopreventive Effects : Methoxylated flavones like 5-MF have been shown to inhibit the bioactivation of carcinogens such as benzo[a]pyrene (BaP), thereby reducing DNA binding and potential mutagenesis .

2. Anti-inflammatory Effects

5-MF has demonstrated potent anti-inflammatory properties:

- Reduction of Pro-inflammatory Mediators : Studies have shown that 5-MF can suppress the expression of pro-inflammatory cytokines such as IL-6 and TNF-α in models of acute lung injury caused by viral infections .

- Inhibition of NF-κB Pathway : The compound inhibits the NF-κB signaling pathway, which is often upregulated in inflammatory diseases, thereby reducing inflammation and tissue damage .

3. Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of 5-MF:

- Blood-Brain Barrier Penetration : PET imaging studies demonstrated that 5-MF effectively crosses the blood-brain barrier, suggesting its potential for treating neurodegenerative conditions such as Alzheimer's disease .

- Protection Against Neurodegeneration : The compound's ability to protect neuronal cells from oxidative stress and apoptosis has been linked to its activation of neuroprotective pathways .

Case Studies

- Influenza Virus Infection : In a study involving mice infected with H1N1 influenza virus, treatment with 5-MF significantly improved survival rates and reduced lung edema. The mechanism was associated with enhanced expression of RSAD2 and inhibition of endosomal acidification, which are critical for viral replication .

- Cancer Cell Lines : In vitro studies using human hepatoma Hep G2 cells showed that treatment with 5-MF resulted in decreased CYP1A1 activity, leading to reduced DNA damage from exposure to environmental carcinogens .

Table 1: Summary of Biological Activities of this compound

Table 2: Pharmacokinetic Properties

Propriétés

IUPAC Name |

5-methoxy-2-phenylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O3/c1-18-13-8-5-9-14-16(13)12(17)10-15(19-14)11-6-3-2-4-7-11/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRQSPUXANRGDAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C(=O)C=C(O2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40194917 | |

| Record name | 5-Methoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40194917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42079-78-7 | |

| Record name | 5-Methoxyflavone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42079-78-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxyflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042079787 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40194917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methoxy-2-phenyl-4-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.575 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.